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Compound of Interest

Compound Name: Gold;indium

Cat. No.: B14714784

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
optimizing the yield and quality of Au-In Solid-Liquid Interdiffusion (SLID) bonding.

Troubleshooting Guide

This guide addresses common issues encountered during Au-In SLID bonding experiments in
a gquestion-and-answer format.

Question: Why is there poor or incomplete bonding across the interface?
Answer: Poor or incomplete bonding can stem from several factors:

« Insufficient Bonding Pressure: Adequate pressure is crucial to ensure intimate contact
between the gold and indium surfaces, allowing for uniform diffusion. Insufficient pressure
can lead to unbonded areas.[1]

o Low Bonding Temperature: The bonding temperature must be above the melting point of
indium (156.6°C) to initiate the liquid phase required for interdiffusion.[2] However, the
optimal temperature is often higher to ensure complete and rapid IMC formation.

o Surface Contamination: The presence of oxides, organic residues, or other contaminants on
the bonding surfaces can inhibit the metallurgical reaction between gold and indium.[3][4]
Proper surface cleaning and preparation are critical.
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o Surface Roughness: High surface roughness can prevent intimate contact between the
bonding surfaces, leading to voids and unbonded regions.[5] While SLID bonding has a
higher tolerance for topographical variations than some other methods, excessive roughness
can still be detrimental.[6]

e Inadequate Bonding Time: The duration of the bonding process must be sufficient for the
complete transformation of the liquid indium into solid intermetallic compounds (IMCs).

Question: What causes void formation within the bond line, and how can it be prevented?

Answer: Void formation is a common defect in SLID bonding and can compromise the
mechanical and thermal integrity of the bond. The primary causes include:

Kirkendall Effect: This occurs due to the difference in diffusion rates between gold and
indium atoms, leading to a net flux of vacancies that can coalesce into voids.

o Trapped Gases: Air or other gases can be trapped between the surfaces if the bonding is not
performed in a vacuum or an inert atmosphere.

o Surface Roughness and Contamination: As mentioned, surface irregularities and
contaminants can create pockets where voids can form.

o Shrinkage during Phase Transformation: The formation of Au-In intermetallic compounds is
associated with a volume change, which can lead to shrinkage and void formation if not
properly controlled.

Prevention Strategies:

o Optimize Bonding Pressure: Increasing the bonding pressure can help to collapse nascent
voids and ensure better surface conformity.

o Control Atmosphere: Performing the bonding process in a vacuum or an inert gas
atmosphere minimizes the chances of trapping atmospheric gases.

e Thorough Surface Preparation: Ensure surfaces are clean and smooth. Techniques like
plasma cleaning or chemical etching can be employed to remove contaminants and create a
pristine bonding surface.
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o Control Heating and Cooling Rates: A controlled temperature ramp-up and cool-down can
help manage the stresses associated with phase transformations and thermal expansion
mismatches.

Question: Why did the bond fail with a brittle fracture?

Answer: Brittle fracture in Au-In SLID bonds is often associated with the formation of specific
intermetallic compounds and the presence of defects.

 Intermetallic Compound (IMC) Embrittlement: While necessary for the bond, some Au-In
IMCs can be inherently brittle. The composition and distribution of these phases (Aulnz,
Auln, and Auvlns) are critical.[7] An improper Au:ln ratio or incomplete reaction can lead to
the formation of an undesirable microstructure.

o Stress Concentrators: Voids and other defects within the bond line can act as stress
concentration points, initiating cracks that propagate in a brittle manner under load.

o Testing Temperature: The fracture mode can be temperature-dependent. For Au-In SLID
bonds, a transition from brittle to ductile fracture has been observed at elevated
temperatures (around 300°C).[7][8]

Question: What is the expected shear strength of a good Au-In SLID bond?

Answer: The shear strength of Au-In SLID bonds is influenced by the final intermetallic phases
and the testing temperature. At room temperature up to 200°C, a stable shear strength of
around 30 MPa has been reported. Interestingly, the shear strength can increase to
approximately 40 MPa at 300°C, which is attributed to a solid-state phase transformation that
strengthens the bond interface.[9][10]

Frequently Asked Questions (FAQS)
Q1: What are the key process parameters to control for successful Au-In SLID bonding?

Al: The critical parameters are bonding temperature, bonding pressure, and bonding time. The
atomic composition (Au:In ratio) and the initial thickness of the gold and indium layers are also
crucial design parameters that will dictate the final microstructure and properties of the bond.
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Q2: What are the typical intermetallic compounds formed in the Au-In system?

A2: The primary intermetallic compounds formed during Au-In SLID bonding are Aulnz, Auln,
and Auvins. The presence and thickness of these layers depend on the initial Au and In
thicknesses and the process parameters.[7]

Q3: Is a flux required for Au-In SLID bonding?

A3: Generally, Au-In SLID bonding is a fluxless process. This is a significant advantage as it
avoids flux residue entrapment and the need for post-bonding cleaning steps. However, this
necessitates a very clean bonding environment and pristine surfaces to prevent oxidation,
especially of the indium layer.

Q4: Can Au-In SLID bonds withstand high temperatures after bonding?

A4: Yes, a key advantage of SLID bonding is that the resulting bond has a re-melting
temperature significantly higher than the bonding temperature. The melting points of the Au-In
IMCs are all above 450°C, allowing these bonds to be used in applications with subsequent
high-temperature processing steps.[2]

Q5: How does surface preparation affect the bond quality?

A5: Surface preparation is critical. The surfaces to be bonded should be smooth and free of
organic and inorganic contaminants. Inadequate cleaning can lead to poor wetting of the liquid
indium, resulting in voids and weak adhesion. Standard cleaning procedures may involve
solvent cleaning followed by plasma or ion beam treatment to remove native oxides and
organic films.

Data Presentation

Table 1: Influence of Process Parameters on Au-In SLID Bond Characteristics
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Parameter Range

Effect on Bond
Quality

Reference

Bonding Temperature 180°C - 300°C

Affects IMC formation
kinetics and final
microstructure. Higher
temperatures can
accelerate diffusion [7]
but may also lead to
undesirable phase

growth if not

controlled.

Bonding Pressure 0.02 MPa - 8 MPa

Higher pressure

generally improves

bond quality by

reducing voids and

ensuring intimate [7]
contact. The required
pressure depends on
surface planarity and

roughness.

) ] 5 seconds - 30
Bonding Time ]
minutes

Must be sufficient for
complete conversion

of liquid In to solid

IMCs. Longer times [7]
can lead to more
homogenous IMC

layers.

Indium Content (at. %) 7% - 60%

Determines the

resulting IMC phases.
Higher In content 7]
leads to the formation

of In-rich phases like

Aulnz.
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Table 2: Mechanical Properties of Au-In SLID Bonds at Different Temperatures

Testing

Shear Strength Fracture Mode Reference
Temperature
Room Temperature - ]

~30 MPa Brittle [819]
200°C
300°C ~40 MPa Ductile [81[9]

Experimental Protocols

Protocol 1: General Au-In SLID Bonding Procedure

e Substrate Preparation and Cleaning:

o

Begin with substrates (e.g., silicon wafers) with appropriate adhesion layers (e.g., Ti/lW).

o

Perform a standard solvent clean (e.g., acetone, methanol, isopropanol) in an ultrasonic
bath to remove organic contaminants.

o

Dry the substrates with a nitrogen gun.

[¢]

Immediately before metal deposition, perform an in-situ pre-clean in the deposition
chamber (e.g., argon plasma etch) to remove native oxides.

o Metal Deposition:

o Deposit the gold and indium layers onto the substrates using techniques such as
evaporation or sputtering. A typical layer structure would be Substrate/Adhesion
Layer/Au/In. The thicknesses of the Au and In layers should be chosen based on the
desired final IMC composition.

e Bonding Process:

o Place the two substrates with the indium layers facing each other in a bond aligner or a
custom bonding fixture.
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o Evacuate the bonding chamber to a high vacuum (<10~> mbar) to prevent oxidation.
o Apply the desired bonding pressure.

o Ramp up the temperature to the target bonding temperature (e.g., 200°C - 250°C) at a
controlled rate.

o Hold at the bonding temperature for the specified duration to allow for complete
interdiffusion and solidification.

[¢]

Cool down the bonded pair to room temperature at a controlled rate.

e Characterization:

o Inspect the bond interface non-destructively using Scanning Acoustic Microscopy (SAM) to
identify voids and unbonded areas.

o Perform cross-sectional analysis using Scanning Electron Microscopy (SEM) and Energy
Dispersive X-ray Spectroscopy (EDS) to examine the IMC microstructure and
composition.

o Measure the mechanical strength of the bond using die shear testing.

Mandatory Visualizations
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Caption: Experimental workflow for Au-In SLID bonding.
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Caption: Troubleshooting flowchart for Au-In SLID bonding failures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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